Gastrin-freisetzendes Peptid, human

Übersicht

Beschreibung

Gastrin-freisetzendes Peptid ist ein regulatorisches humanes Peptid, das die Freisetzung von Gastrin aus den G-Zellen des Magens stimuliert. Es wird vom Gastrin-freisetzenden Peptid-Gen kodiert und ist an verschiedenen physiologischen Prozessen beteiligt, darunter die Regulation der Magensäuresekretion und der enterischen Motorik . Gastrin-freisetzendes Peptid ist ein Mitglied der Bombesin-ähnlichen Peptid-Familie und spielt eine entscheidende Rolle im Gastrointestinaltrakt und im zentralen Nervensystem .

2. Präparationsmethoden

Synthetische Wege und Reaktionsbedingungen: Gastrin-freisetzendes Peptid kann unter Verwendung der Festphasenpeptidsynthese synthetisiert werden, einer Methode, die üblicherweise für die Herstellung von Peptiden eingesetzt wird. Die Synthese umfasst die schrittweise Addition von geschützten Aminosäuren zu einem festen Träger, gefolgt von Entschützung und Abspaltung vom Harz . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie Dicyclohexylcarbodiimid und N-Hydroxybenzotriazol sowie Entschützungsreagenzien wie Trifluoressigsäure .

Industrielle Produktionsmethoden: Die industrielle Produktion von Gastrin-freisetzendem Peptid beinhaltet die rekombinante DNA-Technologie. Das Gen, das für Gastrin-freisetzendes Peptid kodiert, wird in einen Expressionsvektor kloniert und in einen geeigneten Wirtsorganismus wie Escherichia coli oder Hefe eingebracht. Der Wirtsorganismus produziert dann das Peptid, das anschließend mit chromatographischen Techniken gereinigt wird .

Wissenschaftliche Forschungsanwendungen

Gastrin-freisetzendes Peptid hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, darunter:

Krebsforschung: Gastrin-freisetzendes Peptid und sein Rezeptor sind in verschiedenen Krebsarten wie Prostata-, Brust- und Lungenkrebs überexprimiert.

Neurowissenschaft: Gastrin-freisetzendes Peptid spielt eine Rolle bei der Regulierung der neuronalen Erregbarkeit und Motivation.

Gastroenterologie: Gastrin-freisetzendes Peptid ist an der Regulierung der Magensäuresekretion und der gastrointestinalen Motilität beteiligt.

5. Wirkmechanismus

Gastrin-freisetzendes Peptid übt seine Wirkungen aus, indem es an den Gastrin-freisetzenden Peptid-Rezeptor bindet, einen G-Protein-gekoppelten Rezeptor. Nach der Bindung aktiviert der Rezeptor das Gq-Protein, was zur Aktivierung der Phospholipase C und zur Produktion von Inositoltrisphosphat und Diacylglycerol führt . Diese sekundären Botenstoffe lösen die Freisetzung von Kalziumionen aus intrazellulären Speichern aus, was zu verschiedenen Zellreaktionen führt, darunter die Freisetzung von Gastrin aus G-Zellen und die Kontraktion von glatten Muskelzellen .

Ähnliche Verbindungen:

Neuromedin B: Ein weiteres Bombesin-ähnliches Peptid mit ähnlichen Funktionen wie Gastrin-freisetzendes Peptid.

Eindeutigkeit des Gastrin-freisetzenden Peptids: Gastrin-freisetzendes Peptid ist einzigartig in seiner Fähigkeit, die Freisetzung von Gastrin aus G-Zellen spezifisch zu stimulieren, eine Funktion, die Neuromedin B oder Bombesin nicht gemeinsam haben. Darüber hinaus hat Gastrin-freisetzendes Peptid unterschiedliche Rollen bei der Regulierung der gastrointestinalen Motilität und der neuronalen Erregbarkeit, was es zu einem wertvollen Ziel für Forschung und therapeutische Anwendungen macht .

Wirkmechanismus

Target of Action

Gastrin-Releasing Peptide (GRP), also known as DTXSID00631217, primarily targets the Gastrin-Releasing Peptide Receptor (GRPR) . GRPR, a member of the bombesin (BBN) G protein-coupled receptors, is overexpressed in several malignant tumors, including those of the breast, prostate, pancreas, lung, and central nervous system . It also mediates non-histaminergic itch and pathological itch conditions in mice .

Mode of Action

GRP interacts with GRPR, leading to various cellular responses. The binding of GRP to GRPR stimulates the release of gastrin and other gastrointestinal hormones . This interaction leads to an increase in intracellular calcium and protein kinase C , which are crucial for various cellular functions. The structures of human GRPR bound to GRP reveal the molecular mechanisms for the ligand binding, receptor activation, and Gq proteins signaling of GRPR .

Biochemical Pathways

GRP affects several biochemical pathways. It stimulates the release of gastrin, which in turn induces gastric acid secretion . This process involves the activation of Gq-alpha and regulates the levels of IP3 and DAG through PLC-gamma1 mediated hydrolysis of PIP2 . GRP also contributes to the perception of prurient stimuli and the transmission of itch signals in the spinal cord .

Result of Action

The binding of GRP to its receptor GRPR has several molecular and cellular effects. It stimulates the release of gastrin and other gastrointestinal hormones, contributing to various physiological processes . In the context of cancer, GRPR overexpression in several malignant tumors suggests that GRP may play a role in tumor growth and progression . Moreover, GRP also mediates non-histaminergic itch and pathological itch conditions in mice .

Biochemische Analyse

Biochemical Properties

Gastrin-Releasing Peptide, human, is a potent stimulator of gastrin release, which in turn regulates gastric acid secretion and enteric motor function. It interacts with several biomolecules, including the gastrin-releasing peptide receptor (GRPR), a G protein-coupled receptor. This interaction stimulates the release of gastrin, leading to various downstream effects such as smooth muscle contraction and epithelial cell proliferation . Additionally, Gastrin-Releasing Peptide, human, has been shown to interact with other peptides like neuromedin B, further influencing its role in physiological processes .

Cellular Effects

Gastrin-Releasing Peptide, human, exerts significant effects on various cell types and cellular processes. It influences cell signaling pathways, particularly those involving G protein-coupled receptors. This peptide has been shown to affect gene expression and cellular metabolism by stimulating the release of gastrin and other gastrointestinal hormones . In the central nervous system, Gastrin-Releasing Peptide, human, plays a role in neuropeptide signaling pathways, impacting behaviors such as social and psychomotor activities .

Molecular Mechanism

At the molecular level, Gastrin-Releasing Peptide, human, exerts its effects through binding interactions with the gastrin-releasing peptide receptor. This binding activates G protein-coupled receptor signaling pathways, leading to the activation of phospholipase C and subsequent intracellular signaling cascades . These interactions result in the release of gastrin and other hormones, influencing various physiological processes. Additionally, Gastrin-Releasing Peptide, human, can modulate enzyme activity, further affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gastrin-Releasing Peptide, human, can vary over time. Studies have shown that this peptide is relatively stable, but it can undergo degradation under certain conditions . Long-term effects on cellular function have been observed, particularly in in vitro studies where prolonged exposure to Gastrin-Releasing Peptide, human, can lead to sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of Gastrin-Releasing Peptide, human, vary with different dosages in animal models. At lower doses, it stimulates the release of gastrin and other gastrointestinal hormones, while higher doses can lead to adverse effects such as toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which Gastrin-Releasing Peptide, human, exerts its optimal effects .

Metabolic Pathways

Gastrin-Releasing Peptide, human, is involved in several metabolic pathways, particularly those related to gastrointestinal hormone regulation. It interacts with enzymes such as phospholipase C, which plays a crucial role in its signaling pathways . These interactions can affect metabolic flux and metabolite levels, further influencing cellular functions .

Transport and Distribution

Within cells and tissues, Gastrin-Releasing Peptide, human, is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, particularly in the gastrointestinal tract and central nervous system . The peptide’s distribution is crucial for its physiological effects, as it needs to reach specific receptors to exert its functions .

Subcellular Localization

Gastrin-Releasing Peptide, human, is localized in various subcellular compartments, including the extracellular region, secretory granules, and cytoplasmic vesicles . Its activity and function are influenced by its localization, as it needs to be in proximity to its receptors and other interacting biomolecules. Post-translational modifications and targeting signals play a role in directing Gastrin-Releasing Peptide, human, to specific compartments within the cell .

Vorbereitungsmethoden

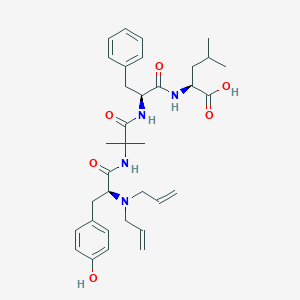

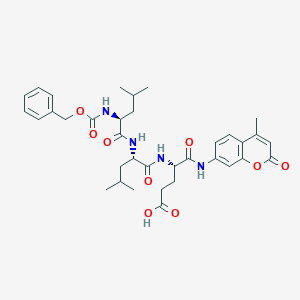

Synthetic Routes and Reaction Conditions: Gastrin releasing peptide can be synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage from the resin . The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole, as well as deprotection reagents like trifluoroacetic acid .

Industrial Production Methods: Industrial production of gastrin releasing peptide involves recombinant DNA technology. The gene encoding gastrin releasing peptide is cloned into an expression vector and introduced into a suitable host organism, such as Escherichia coli or yeast. The host organism then produces the peptide, which is subsequently purified using chromatography techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Gastrin-freisetzendes Peptid durchläuft verschiedene chemische Reaktionen, darunter:

Substitution: Aminosäurereste im Gastrin-freisetzenden Peptid können durch andere Aminosäuren durch gerichtete Mutagenese ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol oder β-Mercaptoethanol.

Substitution: Gerichtete Mutagenese unter Verwendung spezifischer Primer und DNA-Polymerase.

Hauptprodukte, die gebildet werden:

Oxidation: Gastrin-freisetzendes Peptid mit Methioninsulfoxid.

Reduktion: Reduziertes Gastrin-freisetzendes Peptid mit freien Thiolen.

Substitution: Mutantes Gastrin-freisetzendes Peptid mit veränderter Aminosäuresequenz.

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Gastrin Releasing Peptide: Gastrin releasing peptide is unique in its ability to specifically stimulate the release of gastrin from G cells, a function not shared by neuromedin B or bombesin. Additionally, gastrin releasing peptide has distinct roles in regulating gastrointestinal motility and neuronal excitability, making it a valuable target for research and therapeutic applications .

Eigenschaften

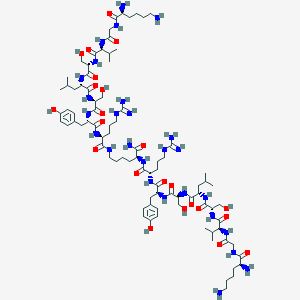

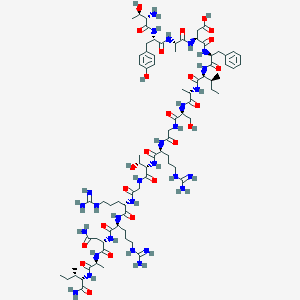

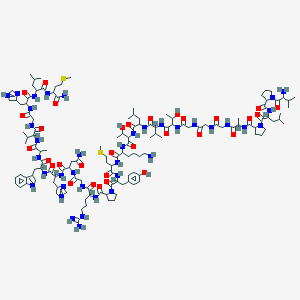

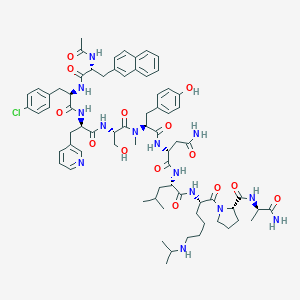

IUPAC Name |

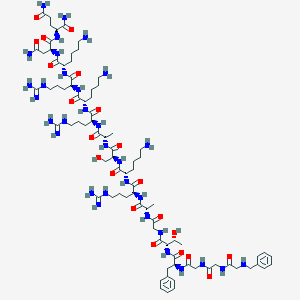

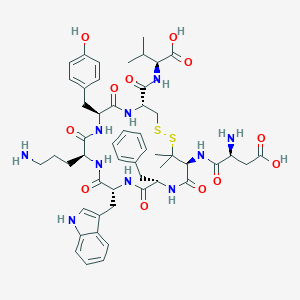

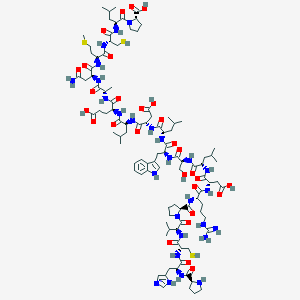

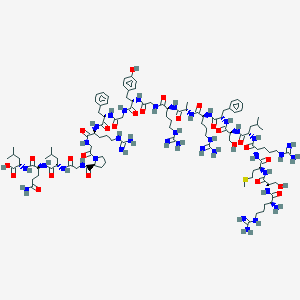

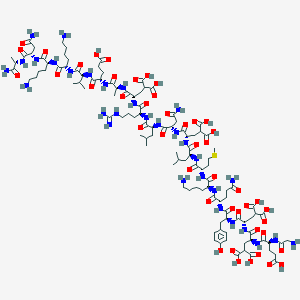

2-[[2-[[2-[[1-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[1-[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C130H204N38O31S2/c1-65(2)47-86(115(185)152-82(108(134)178)38-45-200-17)156-116(186)89(52-77-56-137-63-146-77)150-101(176)62-145-123(193)104(69(9)10)163-110(180)72(14)148-114(184)88(51-76-55-140-81-28-20-19-27-80(76)81)157-117(187)90(53-78-57-138-64-147-78)158-118(188)91(54-97(132)172)151-100(175)61-144-111(181)83(30-23-41-139-130(135)136)154-121(191)95-32-25-43-167(95)128(198)93(50-75-34-36-79(171)37-35-75)160-113(183)85(39-46-201-18)153-112(182)84(29-21-22-40-131)155-125(195)107(74(16)170)165-119(189)87(48-66(3)4)159-124(194)105(70(11)12)164-126(196)106(73(15)169)162-102(177)60-142-98(173)58-141-99(174)59-143-109(179)71(13)149-120(190)94-31-24-42-166(94)127(197)92(49-67(5)6)161-122(192)96-33-26-44-168(96)129(199)103(133)68(7)8/h19-20,27-28,34-37,55-57,63-74,82-96,103-107,140,169-171H,21-26,29-33,38-54,58-62,131,133H2,1-18H3,(H2,132,172)(H2,134,178)(H,137,146)(H,138,147)(H,141,174)(H,142,173)(H,143,179)(H,144,181)(H,145,193)(H,148,184)(H,149,190)(H,150,176)(H,151,175)(H,152,185)(H,153,182)(H,154,191)(H,155,195)(H,156,186)(H,157,187)(H,158,188)(H,159,194)(H,160,183)(H,161,192)(H,162,177)(H,163,180)(H,164,196)(H,165,189)(H4,135,136,139) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBCCFNQJQKCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C8CCCN8C(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C130H204N38O31S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00631217 | |

| Record name | Valylprolylleucylprolylalanylglycylglycylglycylthreonylvalylleucylthreonyllysylmethionyltyrosylprolylarginylglycylasparaginylhistidyltryptophylalanylvalylglycylhistidylleucylmethioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2859.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93755-85-2 | |

| Record name | Valylprolylleucylprolylalanylglycylglycylglycylthreonylvalylleucylthreonyllysylmethionyltyrosylprolylarginylglycylasparaginylhistidyltryptophylalanylvalylglycylhistidylleucylmethioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B549376.png)

![[N-[(4S)-4-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutyl]carbamimidoyl]azanide](/img/structure/B549409.png)